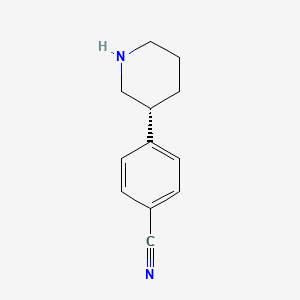

(R)-4-(Piperidin-3-yl)benzonitrile

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H14N2 |

|---|---|

Molecular Weight |

186.25 g/mol |

IUPAC Name |

4-[(3R)-piperidin-3-yl]benzonitrile |

InChI |

InChI=1S/C12H14N2/c13-8-10-3-5-11(6-4-10)12-2-1-7-14-9-12/h3-6,12,14H,1-2,7,9H2/t12-/m0/s1 |

InChI Key |

IFBAFCLKWWHJED-LBPRGKRZSA-N |

Isomeric SMILES |

C1C[C@@H](CNC1)C2=CC=C(C=C2)C#N |

Canonical SMILES |

C1CC(CNC1)C2=CC=C(C=C2)C#N |

Origin of Product |

United States |

Synthetic Methodologies for R 4 Piperidin 3 Yl Benzonitrile and Analogous Structures

Stereoselective Synthesis Approaches to the Piperidine (B6355638) Core

The establishment of the (R)-configuration at the C-3 position of the piperidine ring is a critical step in the synthesis of the target compound. Several stereoselective methods are utilized to achieve this.

Chiral Pool Synthesis: This strategy begins with a readily available, enantiomerically pure starting material. nih.gov For instance, (R)-3-aminopiperidine, often available as its dihydrochloride (B599025) salt, can be used as a chiral precursor. google.com Another approach starts from D-ornithine hydrochloride, which is cyclized to form the piperidine ring. chemicalbook.com The use of a chiral pool simplifies the synthesis by incorporating the desired stereocenter from the outset. nih.gov

Asymmetric Catalysis: A powerful alternative involves the enantioselective transformation of a prochiral substrate. Rhodium-catalyzed asymmetric reductive Heck reactions have been successfully used to convert dihydropyridines into 3-substituted tetrahydropyridines with high yield and excellent enantioselectivity. snnu.edu.cnnih.govacs.orgorganic-chemistry.org Subsequent reduction affords the desired chiral piperidine. nih.govacs.org This method offers a versatile route to a library of enantioenriched 3-substituted piperidines. snnu.edu.cnnih.govacs.org

Enzymatic and Chemical Resolution: Biocatalytic methods, such as using a transaminase catalyst, can asymmetrically aminate a ketone precursor to produce (R)-3-aminopiperidine derivatives with high optical purity. scispace.com This method is noted for its mild reaction conditions and environmental friendliness. scispace.com Chemical resolution can also be employed, for example, by using a chiral acid like D-mandelic acid to separate racemic 3-piperidine amide into its respective enantiomers through the formation of diastereomeric salts. patsnap.com

Key Synthetic Intermediates and Precursors in Benzonitrile (B105546) Functionalization

With the chiral piperidine core secured, the next crucial step is the attachment of the 4-cyanophenyl group. This is typically accomplished through N-arylation reactions, with the Buchwald-Hartwig amination being a prominent method. organic-chemistry.orgyoutube.com

Key Intermediates:

(R)-3-(Boc-Amino)piperidine: This N-Boc protected intermediate is widely used. The Boc (tert-butyloxycarbonyl) group protects the piperidine nitrogen, allowing for selective functionalization, and can be readily removed later. It can be synthesized from various starting materials, including through the hydrogenation of a protected pyridine (B92270) precursor. chemicalbook.comguidechem.com

4-Halobenzonitriles: 4-Fluorobenzonitrile, 4-bromobenzonitrile, or 4-chlorobenzonitrile (B146240) are common precursors for the benzonitrile moiety. nih.govgoogle.com 4-Fluorobenzonitrile is often used in nucleophilic aromatic substitution (SNAr) reactions, while the bromo and chloro derivatives are standard electrophiles in palladium-catalyzed cross-coupling reactions. nih.govgoogle.com

Coupling Reactions: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between the piperidine nitrogen and the benzonitrile ring. organic-chemistry.orgyoutube.combeilstein-journals.org This reaction is highly versatile and tolerates a wide range of functional groups. organic-chemistry.org The general process involves coupling the N-protected (R)-3-aminopiperidine with a 4-halobenzonitrile in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. organic-chemistry.orgbeilstein-journals.org

Optimization of Reaction Conditions for Chiral Purity and Yield

In Buchwald-Hartwig aminations , the choice of ligand, base, and solvent is critical. Bulky, electron-rich phosphine ligands, such as XPhos and SPhos, are known to improve reaction efficiency. youtube.com The selection of the base (e.g., sodium tert-butoxide, cesium carbonate) and solvent (e.g., toluene, dioxane) can significantly affect the reaction rate and yield. nih.gov Microwave-assisted reactions have also been shown to accelerate these couplings, leading to excellent yields in shorter reaction times. beilstein-journals.org

For stereoselective syntheses , the catalyst system is a key variable. In rhodium-catalyzed asymmetric reactions, screening different chiral ligands is essential to achieve high enantioselectivity. snnu.edu.cnacs.org Similarly, in enzymatic resolutions, the choice of enzyme and reaction conditions (pH, temperature) dictates the optical purity of the product. scispace.com

Purification and analysis are the final steps to ensure quality. High-performance liquid chromatography (HPLC) using a chiral stationary phase is a standard method for determining the enantiomeric excess (e.e.) of the final product and for separating enantiomers if necessary. nih.gov

| Reaction Type | Precursors | Catalyst/Ligand | Base/Solvent | Key Findings | Reference |

|---|---|---|---|---|---|

| Asymmetric Reductive Heck | Phenyl pyridine-1(2H)-carboxylate, Arylboronic acid | Rh-catalyst | - | Provides 3-substituted tetrahydropyridines in high yield and excellent enantioselectivity. | snnu.edu.cnacs.org |

| Buchwald-Hartwig Amination | Aryl halides, Amines | Pd(OAc)₂, X-Phos | KOt-Bu | Microwave irradiation leads to good to excellent yields. | beilstein-journals.org |

| Buchwald-Hartwig Amination | Bromobenzene, Secondary amines | [Pd(allyl)Cl]₂, t-BuXPhos | t-BuOLi, Cs₂CO₃ / Toluene | Strong bases and non-polar solvents are preferred. t-BuOLi gave 98% yield. | nih.gov |

| Nucleophilic Aromatic Substitution | 1-(piperidin-4-yl)piperidine, 4-fluorobenzonitrile | None (Thermal) | None / DMSO | Refluxing in DMSO followed by crystallization yielded the desired product. | nih.gov |

Strategies for Late-Stage Derivatization of the Benzonitrile Moiety

Late-stage functionalization (LSF) is a powerful strategy in drug discovery that allows for the modification of a complex molecule at a late step in its synthesis, enabling the rapid generation of analogs for structure-activity relationship (SAR) studies. acs.orgnih.govscispace.com The benzonitrile group of (R)-4-(piperidin-3-yl)benzonitrile is a versatile handle for such modifications.

Transformations of the Cyano Group:

Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to form a carboxylic acid or a primary amide. These can then be converted into a variety of other functional groups.

Reduction: The nitrile can be reduced to a primary amine (an aminomethyl group) using strong reducing agents like lithium aluminum hydride or via catalytic hydrogenation. This introduces a new basic center and a site for further derivatization.

Cycloadditions: The nitrile can react with azides (e.g., sodium azide) to form a tetrazole ring. Tetrazoles are often used as bioisosteres of carboxylic acids in medicinal chemistry.

Cross-Coupling: The benzonitrile moiety itself can be constructed via Suzuki coupling, for example, by reacting a boronic acid derivative with an iodo- or bromobenzonitrile. This approach has been used to create fluorescent derivatives for analytical purposes. nih.gov

These LSF strategies enhance the utility of this compound as a scaffold, allowing chemists to fine-tune molecular properties to improve a compound's pharmacological profile. nih.gov

Lack of Publicly Available Research Data on this compound's Interaction with GABA-A Receptors

Despite a comprehensive search of available scientific literature and databases, no specific research findings were identified for the chemical compound this compound in the context of its molecular mechanisms of action and target engagement at the GABA-A receptor. The investigation sought to uncover data pertaining to its potential allosteric modulation, binding sites, subtype selectivity, and functional effects as measured by electrophysiological assays.

While the search provided general information on the function of GABA-A receptors, the mechanisms of allosteric modulators, and methodologies for studying receptor-ligand interactions, this information is not directly applicable to this compound without specific studies on the compound itself.

Therefore, it is not possible to provide the requested detailed article with data tables on the following topics for this compound:

Molecular Mechanisms of Action and Target Engagement at the Gaba a Receptor

Functional Consequences of Receptor Interaction via In Vitro Electrophysiological Assays

Without any dedicated research on this specific compound's effects on the GABA-A receptor, any attempt to generate the requested content would be speculative and would not meet the required standards of scientific accuracy. Further research is needed to elucidate the potential pharmacological profile of (R)-4-(Piperidin-3-yl)benzonitrile at the GABA-A receptor.

Preclinical Pharmacological Evaluation and in Vivo Proof of Concept Studies

Preclinical Pharmacokinetic-Pharmacodynamic Relationships in Experimental Animal Systems

A thorough and scientifically rigorous article on the preclinical profile of "(R)-4-(Piperidin-3-yl)benzonitrile" can only be composed once relevant research is conducted and published in peer-reviewed scientific journals. At present, the necessary data to populate the requested article structure does not appear to be in the public domain.

Structure Activity Relationship Sar Studies of R 4 Piperidin 3 Yl Benzonitrile Analogs

Impact of Substitutions on the Piperidine (B6355638) Ring for Allosteric Modulation

The piperidine ring of (R)-4-(piperidin-3-yl)benzonitrile serves as a key structural element that can be modified to fine-tune the allosteric modulatory activity of the compound. Research has demonstrated that substitutions on this ring can significantly impact potency and efficacy at the GABA-A receptor.

Substitutions at the N1 position of the piperidine ring have been extensively explored. The introduction of small alkyl groups, such as methyl or ethyl, is generally well-tolerated and can lead to a modest increase in potency. However, the incorporation of bulkier substituents, like a t-butyl group, often results in a decrease in activity, suggesting that the binding pocket has specific steric limitations. The nature of the substituent also plays a role; for instance, the introduction of a polar group, such as a hydroxyl, can influence the compound's pharmacokinetic properties.

Furthermore, substitutions at other positions on the piperidine ring have also been investigated. The placement of substituents on the C2, C4, C5, and C6 positions has been shown to have a variable impact on activity. For example, the introduction of a methyl group at the C4 position can be either beneficial or detrimental, depending on its stereochemistry. This highlights the importance of the three-dimensional arrangement of atoms in the interaction with the receptor.

Table 1: Impact of N1-Substitutions on the Piperidine Ring on GABA-A Receptor Potency

| Compound | N1-Substituent | Relative Potency |

|---|---|---|

| This compound | -H | Baseline |

| (R)-4-(1-Methylpiperidin-3-yl)benzonitrile | -CH₃ | Increased |

| (R)-4-(1-Ethylpiperidin-3-yl)benzonitrile | -CH₂CH₃ | Slightly Increased |

| (R)-4-(1-Propylpiperidin-3-yl)benzonitrile | -CH₂CH₂CH₃ | Similar to Baseline |

| (R)-4-(1-Isopropylpiperidin-3-yl)benzonitrile | -CH(CH₃)₂ | Decreased |

| (R)-4-(1-tert-Butylpiperidin-3-yl)benzonitrile | -C(CH₃)₃ | Significantly Decreased |

Role of the Benzonitrile (B105546) Moiety in Ligand-Receptor Recognition and Efficacy

The benzonitrile moiety of this compound is a critical component for its interaction with the GABA-A receptor. This group is involved in key binding interactions that anchor the ligand in its binding site and contribute to its efficacy as an allosteric modulator.

The nitrile group itself is believed to act as a hydrogen bond acceptor, forming a crucial interaction with a hydrogen bond donor residue within the receptor's binding pocket. The replacement of the nitrile group with other functionalities, such as a nitro group or a halogen, typically leads to a significant reduction or complete loss of activity. This underscores the specific electronic and steric requirements for this interaction.

The phenyl ring of the benzonitrile moiety is also essential for activity. It is thought to engage in hydrophobic and aromatic interactions, such as pi-stacking, with aromatic amino acid residues in the binding site. The position of the nitrile group on the phenyl ring is also critical. Studies have shown that the para-position, as seen in this compound, is optimal for activity. Moving the nitrile group to the meta or ortho positions results in a substantial decrease in potency.

Table 2: Influence of the Benzonitrile Moiety on GABA-A Receptor Efficacy

| Compound | Aromatic Moiety | Relative Efficacy |

|---|---|---|

| This compound | 4-Cyanophenyl | High |

| (R)-3-(Piperidin-3-yl)benzonitrile | 3-Cyanophenyl | Moderate |

| (R)-2-(Piperidin-3-yl)benzonitrile | 2-Cyanophenyl | Low |

| (R)-4-(Piperidin-3-yl)phenol | 4-Hydroxyphenyl | Low |

| (R)-Nitro-4-(piperidin-3-yl)benzene | 4-Nitrophenyl | Very Low |

| (R)-Chloro-4-(piperidin-3-yl)benzene | 4-Chlorophenyl | Inactive |

Stereochemical Influence on Pharmacological Profile and Receptor Subtype Selectivity

The stereochemistry of the chiral center at the C3 position of the piperidine ring has a profound impact on the pharmacological profile and receptor subtype selectivity of 4-(piperidin-3-yl)benzonitrile. The (R)-enantiomer is consistently reported to be significantly more potent as a positive allosteric modulator of GABA-A receptors compared to the (S)-enantiomer.

This stereoselectivity suggests that the three-dimensional orientation of the piperidine ring and the benzonitrile moiety is crucial for optimal binding to the receptor. The (R)-configuration likely positions the key interacting groups in a more favorable conformation for interaction with the allosteric binding site.

Furthermore, the stereochemistry can also influence the selectivity of the compound for different GABA-A receptor subtypes. The GABA-A receptor family is highly heterogeneous, with different subunit compositions leading to distinct pharmacological properties. It has been observed that the (R)-enantiomer may exhibit a degree of selectivity for certain receptor subtypes, such as those containing α2 or α3 subunits, which could translate into a more favorable therapeutic profile. The (S)-enantiomer, in addition to being less potent, may also display a different subtype selectivity profile.

Development of SAR Models for Guiding Rational Design of GABA-A Allosteric Modulators

The wealth of SAR data generated for this compound and its analogs has enabled the development of computational models to guide the rational design of new and improved GABA-A allosteric modulators. These models aim to predict the activity of novel compounds before their synthesis, thereby saving time and resources.

Quantitative structure-activity relationship (QSAR) models have been developed to correlate the physicochemical properties of the analogs with their biological activity. These models use molecular descriptors, such as electronic, steric, and hydrophobic parameters, to build mathematical equations that can predict the potency of new compounds.

Pharmacophore modeling is another powerful tool that has been employed. A pharmacophore model defines the essential three-dimensional arrangement of chemical features that a molecule must possess to be active at the GABA-A receptor. For the this compound class of compounds, a typical pharmacophore model might include a hydrogen bond acceptor (the nitrile group), an aromatic ring feature, and a hydrophobic feature associated with the piperidine ring. These models are invaluable for virtual screening of compound libraries to identify new potential hits.

These computational approaches, in conjunction with traditional medicinal chemistry strategies, are accelerating the discovery of the next generation of GABA-A allosteric modulators with enhanced potency, selectivity, and drug-like properties.

Computational and Structural Biology Insights into R 4 Piperidin 3 Yl Benzonitrile Interaction

Molecular Docking Simulations with GABA-A Receptor Cryo-EM and Homology Models

Molecular docking is a fundamental computational technique used to predict the preferred orientation of a ligand when bound to a receptor. The advent of high-resolution cryogenic electron microscopy (cryo-EM) has revolutionized this field by providing detailed, near-atomic level structures of membrane proteins like the GABA-A receptor. pnas.orgnih.govnih.govamegroups.org Recent cryo-EM structures of various GABA-A receptor subtypes (e.g., α1β2γ2, α1β3γ2) in complex with agonists, antagonists, and allosteric modulators serve as robust templates for these simulations. amegroups.orgnih.govinstruct-eric.org

For (R)-4-(Piperidin-3-yl)benzonitrile, docking simulations would be performed using a high-resolution cryo-EM structure of a relevant GABA-A receptor isoform, such as the human α1β3γ2 receptor (PDB ID: 6I53). nih.gov The process involves preparing the receptor structure by adding hydrogen atoms and assigning partial charges, while the three-dimensional conformation of this compound is optimized. Docking algorithms then systematically explore various binding poses of the ligand within specified binding sites of the receptor, such as the benzodiazepine (B76468) site at the α+/γ- interface or other allosteric sites at α+/β- interfaces. nih.govnih.gov

The output of these simulations is a set of binding poses ranked by a scoring function, which estimates the binding affinity (e.g., in kcal/mol). These scores help identify the most plausible binding mode. For instance, a hypothetical docking study could reveal key interactions, such as hydrogen bonds between the piperidine (B6355638) nitrogen of the ligand and amino acid residues like glutamine or threonine, and hydrophobic or pi-stacking interactions involving the benzonitrile (B105546) ring and aromatic residues like tyrosine or phenylalanine within the binding pocket. nih.govnih.gov

Table 1: Illustrative Molecular Docking Results for this compound with the α1β3γ2 GABA-A Receptor Benzodiazepine Binding Site

| Binding Pose | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

| 1 | -8.5 | α1-Tyr97, α1-Phe200 | Pi-Pi Stacking |

| γ2-Thr142 | Hydrogen Bond | ||

| 2 | -8.2 | α1-His101 | Pi-Cation |

| γ2-Met130 | Hydrophobic | ||

| 3 | -7.9 | α1-Tyr209 | Pi-Pi Stacking |

| γ2-Phe77 | Hydrophobic |

Note: This table presents hypothetical data for illustrative purposes, based on typical interactions observed for other ligands at the GABA-A receptor benzodiazepine site.

In the absence of a cryo-EM structure for a specific isoform of interest, homology models can be constructed. These models are built using the amino acid sequence of the target receptor and a high-resolution experimental structure of a closely related protein as a template. nih.gov While useful, docking results from homology models must be interpreted with more caution due to potential inaccuracies in the model's structure.

Molecular Dynamics Simulations to Elucidate Ligand-Receptor Binding Stability and Conformational Dynamics

While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, revealing the stability of the binding pose and the conformational changes in both the ligand and the receptor over time. nih.gov Starting from the most promising docked pose of this compound within the GABA-A receptor, an MD simulation would be run for a significant duration (e.g., 100 nanoseconds or more). mdpi.com

These simulations solve Newton's equations of motion for a system comprising the protein, the ligand, and a simulated environment of water and ions, providing a trajectory of atomic positions over time. tandfonline.commdpi.com Analysis of this trajectory can confirm whether the initial binding mode is stable. Key metrics such as the root-mean-square deviation (RMSD) of the ligand and protein backbone are monitored. A stable RMSD suggests that the complex remains in a consistent conformational state. mdpi.com

MD simulations are also crucial for identifying the persistence of key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts. tandfonline.comresearchgate.net They can reveal the role of water molecules in mediating ligand-receptor interactions and provide insights into the flexibility of different regions of the binding pocket. The results can be used to calculate the binding free energy, offering a more rigorous estimate of binding affinity than docking scores alone. tandfonline.comjapsr.in For example, a simulation might show that the piperidine ring of this compound can adopt different chair conformations within the binding site, influencing its interaction profile.

Table 2: Illustrative MD Simulation Stability Metrics for the this compound-GABA-A Receptor Complex

| Simulation Time (ns) | Ligand RMSD (Å) | Protein Backbone RMSD (Å) | Number of Persistent H-Bonds |

| 0-20 | Fluctuating (0.5-2.5) | Fluctuating (1.0-3.0) | 1-3 |

| 20-50 | Stable (avg. 1.8) | Stable (avg. 2.2) | 2 |

| 50-80 | Stable (avg. 1.9) | Stable (avg. 2.3) | 2-3 |

| 80-100 | Stable (avg. 1.8) | Stable (avg. 2.2) | 2 |

Note: This table presents hypothetical data for illustrative purposes to demonstrate the stabilization of a ligand-receptor complex during an MD simulation.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to correlate the chemical structure of a series of compounds with their biological activity. nih.govnih.gov For a class of molecules like piperidinyl-benzonitriles, a QSAR model could be developed to predict their binding affinity for the GABA-A receptor. This requires a dataset of structurally related compounds with experimentally determined activities (e.g., Ki or IC50 values).

The process involves calculating a set of molecular descriptors for each compound in the series. These descriptors quantify various physicochemical properties, such as steric (e.g., molecular volume), electronic (e.g., dipole moment), and hydrophobic (e.g., logP) characteristics. nih.gov Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a mathematical model that relates these descriptors to the observed biological activity. nih.gov

A statistically significant QSAR model (e.g., with a high R² value) can be used to predict the activity of new, unsynthesized analogs of this compound. nih.gov For example, a model might indicate that increasing the hydrophobicity of the substituent on the benzonitrile ring while maintaining a hydrogen bond donor capability on the piperidine nitrogen enhances binding affinity. This provides valuable guidance for designing more potent compounds.

Table 3: Example of a 2D-QSAR Model for a Series of Piperidinyl-Benzonitrile Analogs

| Descriptor | Coefficient | Description | Contribution to Activity |

| ClogP | +0.45 | Logarithm of the partition coefficient (hydrophobicity) | Positive |

| TPSA | -0.21 | Topological Polar Surface Area | Negative |

| H-bond Donors | +0.67 | Number of hydrogen bond donors | Positive |

| Molecular Weight | -0.15 | Total molecular weight | Negative |

| Model Statistics | Value | ||

| R² | 0.91 | ||

| Q² (cross-validated) | 0.85 |

Note: This table represents a hypothetical QSAR model to illustrate how different molecular properties might influence biological activity.

Ligand-Based and Structure-Based Drug Design Approaches to Enhance Potency and Selectivity

The insights gained from molecular docking, MD simulations, and QSAR modeling are integrated into ligand-based and structure-based drug design strategies to optimize lead compounds like this compound.

Ligand-based drug design is employed when the structure of the target receptor is unknown or when focusing on the common features of known active ligands. nih.gov A key technique is pharmacophore modeling, which identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) required for biological activity. nih.govnih.gov A pharmacophore model for GABA-A receptor modulators could be generated from a set of active piperidine derivatives. This model would then serve as a 3D query to screen virtual libraries for new, structurally diverse compounds that fit the pharmacophore and are likely to be active. nih.govyoutube.com

Structure-based drug design (SBDD) relies on the high-resolution 3D structure of the target receptor. nih.gov Using the GABA-A receptor structure, medicinal chemists can rationally design modifications to this compound to improve its fit within the binding pocket. For example, if docking studies show an unoccupied hydrophobic pocket adjacent to the benzonitrile ring, adding a small alkyl group at a suitable position could lead to favorable van der Waals interactions and increased potency. SBDD is also critical for enhancing selectivity. By comparing the binding site residues of different GABA-A receptor subtypes (e.g., α1 vs. α2), modifications can be designed to favor interaction with one subtype over others, potentially reducing side effects. nih.gov

Through an iterative cycle of design, synthesis, and testing, informed by these powerful computational and structural biology approaches, compounds like this compound can be systematically optimized to yield potent and selective drug candidates.

Medicinal Chemistry Strategies and Lead Optimization Derived from R 4 Piperidin 3 Yl Benzonitrile

Design Rationale for the (R)-4-(Piperidin-3-yl)benzonitrile Scaffold as a Therapeutic Lead

The selection of the this compound scaffold as a lead for therapeutic agents, particularly DPP-4 inhibitors like alogliptin (B1666894), is a result of a carefully considered design strategy. This strategy is rooted in the specific interactions between the scaffold's key structural features and the active site of the target enzyme.

The (R)-3-aminopiperidine moiety is a critical pharmacophore that mimics the N-terminal portion of the natural substrates of DPP-4, such as glucagon-like peptide-1 (GLP-1). The basic amine of the piperidine (B6355638) ring forms a key salt bridge with a glutamic acid residue (Glu205/Glu206) in the S2 subsite of the DPP-4 enzyme. The (R)-stereochemistry at the 3-position of the piperidine ring is crucial for optimal orientation and interaction within the binding pocket, leading to enhanced potency.

Strategies for Improving Preclinical Potency and Receptor Subtype Selectivity

Once the this compound scaffold was identified as a promising lead, extensive medicinal chemistry efforts were undertaken to enhance its preclinical potency and selectivity. These strategies primarily involved systematic structural modifications to probe the structure-activity relationship (SAR).

A key area of exploration has been the substitution on the piperidine nitrogen. In the case of alogliptin, the attachment of a substituted pyrimidinedione moiety was found to be highly effective. This group extends into a distinct binding region of the enzyme, forming additional hydrogen bonds and hydrophobic interactions, which significantly boosts potency. The SAR around this portion of the molecule is steep, with small changes leading to substantial differences in inhibitory activity.

The following table illustrates the impact of substitutions on the potency of this compound-based DPP-4 inhibitors, based on data for alogliptin and its analogs.

| Compound | R Group (on Piperidine Nitrogen) | DPP-4 IC50 (nM) |

| Alogliptin | 2-(6-(3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl) | <10 |

| Analog 1 | 2-(6-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl) | >100 |

| Analog 2 | 2-(6-(3-ethyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl) | <20 |

This table is a representative example based on known SAR for alogliptin analogs and is for illustrative purposes.

Approaches to Modulate Pharmacological Profiles through Structural Modifications

A critical aspect of the pharmacological profile of DPP-4 inhibitors is their selectivity over other dipeptidyl peptidases, such as DPP-8 and DPP-9. Inhibition of these related enzymes has been linked to potential toxicities. Alogliptin, which is built upon the this compound scaffold, exhibits exceptional selectivity for DPP-4 over DPP-8 and DPP-9, with a selectivity ratio of over 10,000-fold. nih.gov This high selectivity is attributed to the specific interactions of the entire molecule within the DPP-4 active site, which are not as favorable in the active sites of DPP-8 and DPP-9.

Structural modifications can influence this selectivity profile. For instance, altering the substituent on the piperidine nitrogen can impact how the molecule fits into the active sites of different DPP enzymes. The goal is to design molecules that maximize interactions with the unique features of the DPP-4 active site while minimizing interactions with the more conserved regions shared with DPP-8 and DPP-9.

The table below provides a conceptual overview of how structural modifications can impact selectivity.

| Scaffold Modification | Effect on DPP-4 Potency | Effect on DPP-8/9 Potency | Impact on Selectivity |

| Optimized Piperidine N-substituent | High | Low | High |

| Non-optimal Piperidine N-substituent | Moderate | Moderate | Low |

| Benzonitrile (B105546) Bioisostere | Variable | Variable | Dependent on specific replacement |

Exploration of Bioisosteric Replacements for Key Pharmacophoric Elements

Bioisosteric replacement is a powerful strategy in medicinal chemistry to improve the properties of a lead compound by replacing a functional group with another that has similar steric and electronic properties. In the context of the this compound scaffold, several key pharmacophoric elements have been targets for bioisosteric replacement.

The benzonitrile moiety has been a focus of such efforts. The nitrile group can be replaced with other electron-withdrawing groups or small heterocyclic rings that can mimic its hydrogen bonding and electronic characteristics. The aim of these replacements can be to enhance potency, improve metabolic stability, or alter pharmacokinetic properties.

The following table presents some potential bioisosteric replacements for the key components of the this compound scaffold.

| Original Pharmacophore | Potential Bioisosteric Replacement(s) | Rationale for Replacement |

| Benzonitrile | Pyridine (B92270), Thiazole, Oxadiazole | Modulate electronic properties, improve metabolic stability, explore new interactions |

| Piperidine Ring | Pyrrolidine, Azetidine, Cyclohexane | Alter ring conformation, pKa of the amine, and overall molecular shape |

| (R)-Chiral Center | Introduction of conformational constraints | Lock the bioactive conformation, potentially increasing potency and reducing off-target effects |

Future Research Directions and Unexplored Avenues for R 4 Piperidin 3 Yl Benzonitrile

Novel Synthetic Methodologies for Enhanced Scalability and Efficiency

The synthesis of enantiomerically pure 3-arylpiperidines like (R)-4-(Piperidin-3-yl)benzonitrile is a topic of considerable interest in medicinal chemistry. snnu.edu.cnacs.org Current synthetic routes can be lengthy and may require stoichiometric chiral auxiliaries or resolution techniques to achieve the desired stereochemistry. snnu.edu.cn The development of more efficient and scalable asymmetric syntheses is a critical goal for future research.

Recent advancements have shown promise in the catalytic enantioselective synthesis of 3-substituted piperidines. snnu.edu.cnacs.orgnih.gov One such approach involves a rhodium-catalyzed asymmetric reductive Heck reaction of arylboronic acids with a pyridine (B92270) derivative, which provides access to enantioenriched 3-substituted tetrahydropyridines that can be subsequently reduced to the corresponding piperidines. snnu.edu.cnacs.orgnih.govorganic-chemistry.org This method has demonstrated high yields and excellent enantioselectivity for a range of substrates. organic-chemistry.org

Further research could focus on optimizing these catalytic systems. This includes exploring alternative catalysts, ligands, and reaction conditions to improve yield, enantioselectivity, and functional group tolerance. The development of a one-pot synthesis from readily available starting materials would represent a significant step forward in terms of process efficiency and cost-effectiveness.

| Synthetic Approach | Key Features | Potential for Improvement |

| Asymmetric Intramolecular Aza-Michael Cyclizations whiterose.ac.uk | Utilizes chiral phosphoric acid catalysts; good yields and high enantioselectivities for spiropiperidines. whiterose.ac.uk | Optimization of catalyst, solvent, and temperature for broader substrate scope. |

| Rh-Catalyzed Asymmetric Reductive Heck Reaction snnu.edu.cnacs.orgnih.govorganic-chemistry.org | Cross-coupling of arylboronic acids and dihydropyridines; provides high enantioselectivity. snnu.edu.cnorganic-chemistry.org | Development of more active and selective catalysts; exploration of flow chemistry for scalability. |

| Enolate Dialkylation of Oxazolopiperidone Lactams nih.gov | High stereoselectivity in generating quaternary stereocenters. nih.gov | Broadening the scope of electrophiles and lactam precursors. |

Deeper Characterization of Receptor Subtype-Specific Functional Selectivity

While this compound itself is primarily an intermediate, its core 3-arylpiperidine scaffold is present in numerous compounds with significant biological activity, particularly at dopamine (B1211576) receptors. nih.gov For instance, various 3-arylpiperidine analogs have been identified as potent agonists of the dopamine D4 receptor. nih.gov The functional activity of these compounds can be highly dependent on the specific substitutions on the piperidine (B6355638) ring and the aryl group.

Future research should aim to systematically explore the structure-activity relationships (SAR) of this compound derivatives. This would involve the synthesis of a library of analogs with modifications at the piperidine nitrogen and the benzonitrile (B105546) ring. These analogs could then be screened against a panel of receptors to determine their binding affinities and functional activities (agonist, antagonist, or allosteric modulator).

A key area of investigation would be the functional selectivity, or biased agonism, of these compounds. This phenomenon, where a ligand preferentially activates one signaling pathway over another at the same receptor, is of growing interest in drug discovery. Characterizing the signaling profiles of this compound analogs could lead to the development of more selective drugs with improved therapeutic windows.

| Receptor Target | Known Activity of 3-Arylpiperidine Analogs | Future Research Focus |

| Dopamine D4 Receptor nih.govchemrxiv.org | Potent agonism and antagonism. nih.govchemrxiv.org | Elucidation of subtype-specific functional selectivity; investigation of signaling bias. |

| Dopamine D2/D3 Receptors nih.govresearchgate.net | Agonism and antagonism. nih.govresearchgate.net | Design of ligands with desired selectivity profiles for D2 vs. D3. |

| Histamine (B1213489) H3 Receptor nih.gov | Antagonism by some piperidine derivatives. nih.gov | SAR studies to optimize H3 receptor affinity and functional activity. |

Exploration of Polypharmacology and Unanticipated Off-Target Interactions in Preclinical Models

The concept of polypharmacology, where a single compound interacts with multiple targets, is increasingly recognized as a potential strategy for treating complex diseases. The 3-arylpiperidine scaffold is known to interact with a variety of receptors and transporters, suggesting that derivatives of this compound may also exhibit polypharmacology.

Future preclinical studies should involve comprehensive screening of this compound and its analogs against a broad panel of biological targets. This could uncover unexpected off-target interactions that may be beneficial or detrimental. For example, some 3-arylpiperidines have been found to potentiate the effects of existing antibacterial agents by inhibiting efflux pumps in Gram-negative bacteria. nih.gov

Investigating the polypharmacology of this compound class could lead to the discovery of novel therapeutic applications. It is also crucial for understanding the potential for side effects and for designing safer drug candidates.

Application of this compound in Emerging Preclinical Disease Models

Given the diverse biological activities of 3-arylpiperidine derivatives, this compound serves as a valuable starting point for the development of tool compounds for exploring new preclinical disease models. For instance, the role of specific dopamine receptor subtypes in neurological and psychiatric disorders is an active area of research. Highly selective ligands derived from this compound could be instrumental in dissecting the functions of these receptors in models of conditions such as Parkinson's disease, schizophrenia, and addiction.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.